molecular formula C8H15NO3 B13254688 3-(Methoxymethyl)piperidine-3-carboxylic acid

3-(Methoxymethyl)piperidine-3-carboxylic acid

Cat. No.: B13254688
M. Wt: 173.21 g/mol
InChI Key: XBAMEUGXJUVNBY-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)piperidine-3-carboxylic acid is a piperidine derivative characterized by a carboxylic acid group and a methoxymethyl substituent at the 3-position of the six-membered ring. The methoxymethyl group (-CH2OCH3) enhances lipophilicity compared to hydroxylated analogs while maintaining moderate polarity due to the ether linkage. Such structural features are critical in medicinal chemistry, where piperidine derivatives are often explored as bioactive scaffolds for targeting ion channels, enzymes, or receptors.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

3-(methoxymethyl)piperidine-3-carboxylic acid

InChI

InChI=1S/C8H15NO3/c1-12-6-8(7(10)11)3-2-4-9-5-8/h9H,2-6H2,1H3,(H,10,11)

InChI Key

XBAMEUGXJUVNBY-UHFFFAOYSA-N

Canonical SMILES

COCC1(CCCNC1)C(=O)O

Origin of Product

United States

Preparation Methods

Hydrolysis of 3-Piperidine Formylamine Hydrochloride

One established method involves starting from 3-piperidine formylamine hydrochloride, which contains the chiral center in the (S)-configuration. This precursor undergoes acid-catalyzed hydrolysis to yield the corresponding (S)-3-piperidine carboxylic acid salt, which is subsequently converted to the free acid form.

Key steps and conditions:

  • Starting material: 3-piperidine formylamine hydrochloride with approximately 75% (S)-configuration.
  • Reaction medium: Concentrated hydrochloric acid (28-35% w/w).
  • Temperature: 60–65 °C.
  • Reaction time: Approximately 3 hours until complete conversion, monitored by thin-layer chromatography.
  • Molar ratio: Mass to volume ratio of formylamine hydrochloride to acid is about 1:4.
  • Post-reaction processing: Cooling to 15–20 °C, stirring for 6 hours, filtration, and ethanol washing to isolate the acid salt.
  • Conversion to free acid: Adjust pH to 6.5–7.5 using an alkali solution composed of potassium hydroxide and sodium hydroxide in methanol (mass ratio 1:4), added below 10 °C to prevent racemization.
  • Purification: Concentration under reduced pressure below 30 °C, addition of methanol, filtration, and precipitation using ethanol or ethanol/petroleum ether (1:1 volume ratio) to obtain purified (S)-3-piperidine carboxylic acid.

This method avoids the need for chiral resolving agents and N-protection/deprotection steps, enhancing atom economy and reducing costs.

Step Conditions/Details Outcome/Notes
Hydrolysis 3-piperidine formylamine hydrochloride + HCl (28-35%), 60-65 °C, 3 h Formation of (S)-3-piperidine carboxylic acid salt
Cooling & stirring 15-20 °C, 6 h Crystallization of acid salt
Filtration & washing Ethanol rinse Isolation of white solid with 99.6% ee
pH adjustment Alkali solution (KOH/NaOH in methanol), <10 °C Conversion to free acid, avoiding racemization
Purification Concentration, methanol addition, precipitation with ethanol/petroleum ether Refined (S)-3-piperidine carboxylic acid

Catalytic Enantioselective Synthesis via Reductive Cross-Coupling and Hydrogenation

Recent advances have demonstrated the use of catalytic enantioselective cross-coupling of pyridine derivatives with boronic acids to access enantioenriched 3-substituted piperidines, including derivatives similar to 3-(methoxymethyl)piperidine-3-carboxylic acid.

Key features:

  • Catalysts: Palladium-based catalysts such as palladium-on-carbon or Wilkinson’s catalyst.
  • Reaction type: Reductive Heck reaction followed by hydrogenation.
  • Substrate scope: Pyridine derivatives functionalized at the 3-position.
  • Post-reaction modification: NBS-mediated bromination in methanol to introduce methoxymethyl groups.
  • Yields and enantioselectivity: Yields around 70-80% with enantiomeric excess (ee) values up to 96%.
  • Deprotection: Carbamate protecting groups removed by aqueous potassium hydroxide in methanol under mild conditions.

This method is scalable and provides access to highly enantioenriched 3-substituted piperidines, including this compound derivatives, with high stereochemical control.

Step Conditions/Details Outcome/Notes
Cross-coupling Pyridine + sp2 boronic acid, Pd catalyst, reductive Heck conditions Formation of dihydropyridine intermediate
Bromination/Methoxylation N-Bromosuccinimide (NBS) in methanol Introduction of methoxymethyl group
Hydrogenation Pd/C or Wilkinson’s catalyst, H2 atmosphere Saturation of ring, formation of piperidine
Deprotection Aqueous KOH in methanol Removal of carbamate protecting group
Purification Standard extraction and crystallization Isolated enantioenriched product

Analytical and Characterization Techniques

The synthesized compounds are typically characterized by:

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations
Acid Hydrolysis of Formylamine 3-piperidine formylamine hydrochloride Concentrated HCl, 60-65 °C; alkali pH adjustment Simple, cost-effective, high atom economy Requires chiral formylamine precursor
Catalytic Enantioselective Synthesis Pyridine derivatives + boronic acids Pd catalysts, reductive Heck, NBS, H2, KOH High enantioselectivity, scalable Multi-step, requires catalysts and protecting groups

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halides (e.g., HCl, HBr) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

3-(Methoxymethyl)piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-(methoxymethyl)piperidine-3-carboxylic acid, highlighting differences in substituents, synthesis yields, and biological relevance:

Compound Substituents Synthesis Yield Key Properties/Applications
This compound -COOH, -CH2OCH3 at C3 Not reported Hypothesized enhanced lipophilicity; potential for prodrug design.
rac-1-(4-Hydroxybutyl)piperidine-3-carboxylic acid (rac-18b) -COOH at C3, -CH2CH2CH2CH2OH at N1 71% Hydrophilic due to terminal -OH; explored for CNS drug delivery.
rac-1-[3-(1,3-Dioxolan-2-yl)propyl]piperidine-3-carboxylic acid (rac-18d) -COOH at C3, -CH2CH2CH2-(dioxolane) at N1 92% High yield; dioxolane may improve metabolic stability.
1-Acetylpiperidine-3-carboxylic acid -COOH at C3, -N-Acetyl at N1 Not reported Reduced basicity at N1; used in peptide mimetics.
RPR260243 -COOH at C3, -quinolinyl and -trifluorophenyl substituents Not reported hERG channel activator; demonstrates subtype-dependent ion channel modulation.
rac-1-(2-{Tris[4-(methoxymethyl)phenyl]methoxy}ethyl)piperidine-3-carboxylic acid (5i) -COOH at C3, bulky aryl-ether substituent at N1 Not reported High molecular weight; potential use in polymer chemistry or as a dendritic scaffold.

Key Observations :

Synthetic Accessibility :

  • Derivatives with simple N1-alkyl/aryl groups (e.g., rac-18b–f) exhibit yields ranging from 43% to 92%, influenced by steric hindrance and reaction conditions. The methoxymethyl group in the target compound may require specialized protection-deprotection strategies, similar to Boc-protected analogs.
  • Bulky N1 substituents (e.g., 5i) often necessitate multi-step syntheses, reducing overall efficiency.

Physicochemical Properties :

  • The methoxymethyl group confers moderate lipophilicity (logP ~1.5–2.0 estimated), intermediate between hydrophilic hydroxybutyl (rac-18b) and highly lipophilic trifluorophenyl (RPR260243) analogs.
  • Carboxylic acid at C3 enhances water solubility at physiological pH, critical for bioavailability.

Biological Relevance: Piperidine-3-carboxylic acid derivatives are frequently modified to enhance target engagement. For example, RPR260243’s quinolinyl and trifluorophenyl groups enable selective hERG channel activation, while acetylated analogs (e.g., 1-Acetylpiperidine-3-carboxylic acid) are used in peptide backbone modifications.

Biological Activity

3-(Methoxymethyl)piperidine-3-carboxylic acid is a piperidine derivative notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a methoxymethyl group and a carboxylic acid functional group, which contribute to its interactions with various biological targets.

  • Molecular Formula : C₁₁H₁₅NO₃
  • Molar Mass : 173.21 g/mol

Biological Activities

Research indicates that this compound has demonstrated several biological activities, including:

  • Enzyme Inhibition : The compound shows potential as an inhibitor or modulator of specific enzymes involved in disease processes such as cancer and neurological disorders .
  • Receptor Interaction : It has been evaluated for its affinity towards certain receptors, suggesting possible therapeutic effects .

The compound's structural features allow it to interact with biological systems effectively. Studies have focused on assessing binding affinities and functional assays to determine its efficacy in modulating biological pathways relevant to various disease states. For instance, it may influence signaling pathways by acting on G-protein coupled receptors (GPCRs) or other relevant molecular targets .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
1-(tert-Butoxycarbonyl)-3-(methoxymethyl)piperidine-3-carboxylic acidContains a tert-butoxycarbonyl protecting groupEnhanced stability during synthesis
3-(Hydroxymethyl)piperidine-3-carboxylic acidHydroxymethyl group instead of methoxymethylPotentially different reactivity and solubility
1-Methylpiperidine-2-carboxylic acidMethyl substitution at the first positionDifferent pharmacological profile

The unique combination of functional groups in this compound may confer distinct biological activities compared to these similar compounds .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Cancer Research : The compound has been investigated for its cytotoxic effects against various cancer cell lines, showing promising results that warrant further exploration in drug development .
  • Neurological Applications : Its potential role in modulating neurotransmitter systems suggests applications in treating neurodegenerative diseases, although specific studies are still needed to elucidate these effects .

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